molecular formula C12H12N2O2 B1298676 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid CAS No. 53660-14-3

3-(2-phenyl-1H-imidazol-1-yl)propanoic acid

Cat. No.: B1298676
CAS No.: 53660-14-3
M. Wt: 216.24 g/mol
InChI Key: ROVVEEAFNMULBJ-UHFFFAOYSA-N
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Description

3-(2-phenyl-1H-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring substituted with a phenyl group and a propanoic acid moiety. Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse biological and chemical properties. The presence of the imidazole ring in this compound makes it a valuable entity in various scientific and industrial applications.

Future Directions

Imidazole has become an important synthon in the development of new drugs . Given the broad range of chemical and biological properties of imidazole and its derivatives, there is potential for the development of novel drugs to overcome current public health problems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another method involves dissolving ethylene glycol and imidazole in an organic solvent, followed by the addition of an acid catalyst to maintain the reaction temperature within an optimal range .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis using the aforementioned methods. The product can be purified through crystallization or distillation to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, reduced imidazole derivatives, and imidazole N-oxides .

Comparison with Similar Compounds

Uniqueness: 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the propanoic acid moiety enhances its versatility in various applications compared to other imidazole derivatives .

Properties

IUPAC Name

3-(2-phenylimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11(16)6-8-14-9-7-13-12(14)10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVVEEAFNMULBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349386
Record name 3-(2-Phenyl-1H-imidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53660-14-3
Record name 3-(2-Phenyl-1H-imidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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